N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazolopyrimidine derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamide substituent at the N5 position of the pyrazolo[3,4-d]pyrimidin-4-one core. The p-tolyl group at the N1 position contributes to its structural uniqueness.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-12-2-5-14(6-3-12)25-18-15(9-22-25)20(27)24(10-21-18)23-19(26)13-4-7-16-17(8-13)29-11-28-16/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQQRAZIBMJTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety. The structure can be represented as follows:
This structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with p-tolyl isocyanate , followed by reaction with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions using solvents like dimethylformamide (DMF) and catalysts to facilitate the process .
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines, including Hep3B and A431 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 10.5 | Apoptosis induction |
| 2b | A431 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Pyrazolo[3,4-d]pyrimidines are known to inhibit various enzymes involved in cancer progression and inflammation pathways. For example, studies have indicated that similar compounds can inhibit kinases that are crucial for tumor growth .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Hepatocellular Carcinoma : A derivative similar to the compound was tested on HepG2 cells and showed a significant reduction in cell viability with an IC50 value of 12 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways .
- Inflammatory Disease Model : In a murine model of arthritis, administration of a related pyrazolo[3,4-d]pyrimidine resulted in reduced swelling and inflammatory markers in serum compared to control groups .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity leading to altered signaling pathways associated with growth and survival of cancer cells.
Scientific Research Applications
Medicinal Chemistry
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as a kinase inhibitor . Kinases play a crucial role in cell signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Research indicates that compounds with similar structures have shown promising results in inhibiting various kinases involved in tumor growth and proliferation .
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against specific kinases associated with cancer cell lines. The mechanism involves binding to the ATP-binding site of the kinase, effectively blocking its activity .
Materials Science
The compound's unique structural features also make it a candidate for applications in organic electronics and photonics . Its potential for use in organic light-emitting diodes (OLEDs) and photovoltaic cells is under investigation due to its favorable electronic properties .
Table 2: Potential Applications in Materials Science
| Application Type | Description |
|---|---|
| Organic Electronics | Used in OLEDs for light emission |
| Photonics | Potential use in photovoltaic devices |
Biological Studies
The compound has been utilized in biological studies to explore its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. This potential application is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolopyrimidine derivatives, focusing on substituents, synthesis, and key properties.
Structural Analogues and Substituent Variations
Key Observations
Core Structure Differences :
- The target compound and analogs share the pyrazolo[3,4-d]pyrimidine core, whereas LY231514 () utilizes a pyrrolo[2,3-d]pyrimidine scaffold, which alters electronic properties and binding interactions .
- Example 52 () incorporates a chromen-4-one moiety, enhancing molecular weight and complexity compared to the target compound’s benzo[d][1,3]dioxole group .
Substituent Impact: The benzo[d][1,3]dioxole group in the target compound may improve lipophilicity and metabolic stability compared to the amino or hydrazine groups in Compounds 2 and 3 () .
Synthesis Pathways: The target compound likely follows routes similar to , starting from ethyl 4-cyano intermediates, but diverges via carboxamide coupling . Example 52 employs Suzuki-Miyaura cross-coupling for boronic acid integration, a method applicable to the target compound for further derivatization .
Q & A
What are the key synthetic methodologies for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide?
Level : Basic
Answer :
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:
- Core Formation : Cyclization of precursors (e.g., 5-amino-1H-pyrazole derivatives) under basic conditions (triethylamine) or acidic catalysis .
- Substituent Introduction : Coupling reactions (e.g., amidation) to attach the benzo[d][1,3]dioxole-5-carboxamide group and p-tolyl moiety. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with temperatures ranging from 60–100°C .
- Purification : Column chromatography or recrystallization to isolate the final product.
Characterization via NMR and mass spectrometry is critical for structural validation .
How can structural characterization be validated for this compound?
Level : Basic
Answer :
Validation relies on advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring systems .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
What biological pathways are targeted by pyrazolo[3,4-d]pyrimidine derivatives?
Level : Basic
Answer :
These derivatives modulate kinase activity (e.g., CDK2) and apoptosis pathways. Key mechanisms include:
- Kinase Inhibition : Competitive binding to ATP pockets, disrupting cell cycle progression .
- Apoptosis Induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase activation .
- Anti-inflammatory Effects : Suppression of NF-κB signaling .
How do reaction conditions influence the yield and purity during synthesis?
Level : Advanced
Answer :
Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (DMSO) enhance reaction rates, while ethanol minimizes side reactions .
- Catalysts : Triethylamine improves amidation efficiency, whereas palladium catalysts aid cross-coupling .
Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .
What analytical techniques are critical for monitoring reaction progress?
Level : Advanced
Answer :
- Thin-Layer Chromatography (TLC) : Rapid screening of intermediate formation .
- HPLC with UV/Vis Detection : Quantifies reactant consumption and product formation .
- In-situ FTIR Spectroscopy : Tracks functional group transformations (e.g., carbonyl formation) .
How can structural modifications enhance biological activity?
Level : Advanced
Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding affinity .
- Lipophilicity Adjustments : The benzo[d][1,3]dioxole group improves membrane permeability .
- Steric Optimization : Bulky substituents (e.g., tert-butyl) increase selectivity for target enzymes .
Structure-Activity Relationship (SAR) studies guided by molecular docking are essential .
What are the challenges in scaling up synthesis for research quantities?
Level : Advanced
Answer :
- Reaction Homogeneity : Stirring efficiency and heat transfer become critical at larger volumes .
- By-product Management : Continuous flow reactors reduce side reactions compared to batch processes .
- Cost-Efficiency : Scaling chiral catalysts or expensive reagents requires solvent recovery systems .
How do data contradictions in synthesis protocols affect reproducibility?
Level : Advanced
Answer :
Variations in solvent polarity, catalyst loading, or temperature ranges (e.g., 60°C vs. 100°C for cyclization) can lead to inconsistent yields . Researchers should:
- Document Precise Conditions : Include exact molar ratios and mixing times.
- Validate Intermediates : Use LC-MS to confirm intermediate stability under reported conditions .
What in vitro assays are used to evaluate anticancer activity?
Level : Advanced
Answer :
- MTT/Proliferation Assays : Measure IC50 values in cancer cell lines (e.g., MCF-7, HepG2) .
- Kinase Inhibition Assays : Fluorescence-based assays quantify CDK2/9 inhibition .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
How does the benzo[d][1,3]dioxole moiety influence pharmacokinetics?
Level : Advanced
Answer :
- Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : The dioxole ring resists oxidative degradation in cytochrome P450 assays .
- Bioavailability : Molecular dynamics simulations predict 30–40% oral absorption in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
